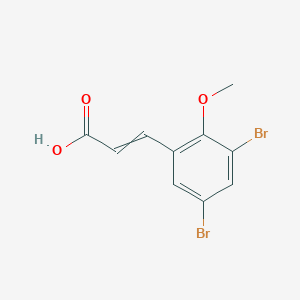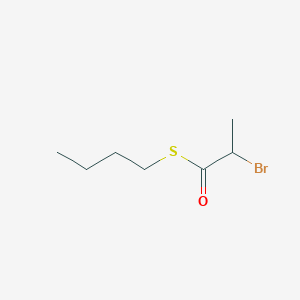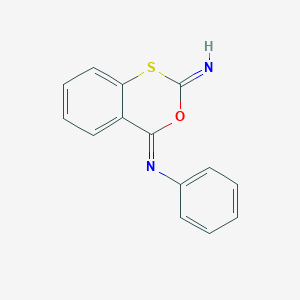
(4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine is an organic compound that belongs to the class of benzoxathiine derivatives. This compound is characterized by its unique structure, which includes a benzoxathiine ring fused with a phenyl group and two imine functionalities. The compound’s structure imparts specific chemical properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted benzoxathiine precursor with an amine source to introduce the imine functionalities. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of benzoxathiine oxides.
Reduction: Formation of benzoxathiine amines.
Substitution: Formation of halogenated benzoxathiine derivatives.
Scientific Research Applications
(4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine involves its interaction with specific molecular targets. The imine groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzoxathiine ring may also interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-dione
- (4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-dithiol
Uniqueness
(4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine is unique due to the presence of two imine groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The specific arrangement of the phenyl group and the benzoxathiine ring also contributes to its unique properties, making it a valuable compound for various applications.
Properties
CAS No. |
62954-96-5 |
|---|---|
Molecular Formula |
C14H10N2OS |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
4-N-phenyl-3,1-benzoxathiine-2,4-diimine |
InChI |
InChI=1S/C14H10N2OS/c15-14-17-13(16-10-6-2-1-3-7-10)11-8-4-5-9-12(11)18-14/h1-9,15H |
InChI Key |
XXASUVKXKRYPMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C3=CC=CC=C3SC(=N)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxabicyclo[4.1.0]heptane, 1-methoxy-2,2,6-trimethyl-](/img/structure/B14512809.png)
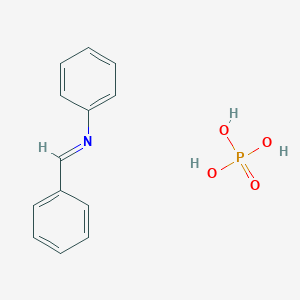
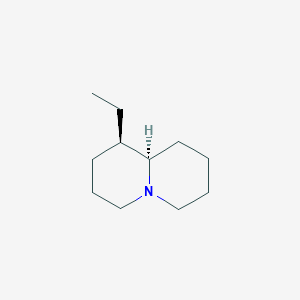


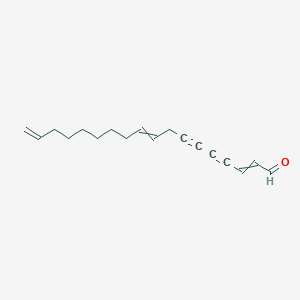
![Benzoyl chloride, 4-[(2S)-2-methylbutyl]-](/img/structure/B14512840.png)
![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)

![Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-](/img/structure/B14512861.png)

![2-[(2-Chloroethenyl)oxy]-2-methylpropane](/img/structure/B14512872.png)
